(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-propyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a propyl group, and a sulfanylideneimidazolidinone core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then subjected to a series of reactions, including alkylation, condensation, and cyclization, to form the final product. Common reagents used in these reactions include benzyl bromide, propylamine, and thiourea. The reaction conditions often involve the use of organic solvents such as dichloromethane and ethanol, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group or the propyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for certain reductions to reflux conditions for some substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Medicine
In medicine, (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases. Clinical studies may focus on its efficacy, safety, and pharmacokinetic properties.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to proteins and enzymes, modulating their activity and affecting cellular processes. The compound may also interact with nucleic acids, influencing gene expression and cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(1-Phenyl-1H-indol-3-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
- (5Z)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
- (5Z)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-3-propyl-2-thioxoimidazolidin-4-one
Uniqueness
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE stands out due to its specific combination of functional groups and structural features. The presence of the indole moiety, along with the sulfanylideneimidazolidinone core, provides unique chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential for diverse applications make it a valuable subject for scientific research.
Properties
Molecular Formula |
C22H21N3OS |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H21N3OS/c1-2-12-25-21(26)19(23-22(25)27)13-17-15-24(14-16-8-4-3-5-9-16)20-11-7-6-10-18(17)20/h3-11,13,15H,2,12,14H2,1H3,(H,23,27)/b19-13- |
InChI Key |
ATSCZVOGNHRNMC-UYRXBGFRSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)NC1=S |
Origin of Product |
United States |
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